(R,E)-N-((4-Chloropyridin-2-YL)methylene)-2-methylpropane-2-sulfinamide
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Overview
Description
(R,E)-N-((4-Chloropyridin-2-YL)methylene)-2-methylpropane-2-sulfinamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a chloropyridine moiety linked to a methylene group, which is further connected to a sulfinamide group. The presence of the chlorine atom and the sulfinamide group contributes to its reactivity and potential utility in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-N-((4-Chloropyridin-2-YL)methylene)-2-methylpropane-2-sulfinamide typically involves the reaction of 4-chloropyridine-2-carbaldehyde with 2-methylpropane-2-sulfinamide under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the methylene linkage .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(R,E)-N-((4-Chloropyridin-2-YL)methylene)-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.
Reduction: The compound can be reduced to yield amine derivatives.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfonamide derivatives, amine derivatives, and various substituted pyridine compounds .
Scientific Research Applications
(R,E)-N-((4-Chloropyridin-2-YL)methylene)-2-methylpropane-2-sulfinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (R,E)-N-((4-Chloropyridin-2-YL)methylene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The sulfinamide group can form hydrogen bonds with biological molecules, while the chloropyridine moiety can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (R,E)-N-((4-Bromopyridin-2-YL)methylene)-2-methylpropane-2-sulfinamide
- (R,E)-N-((4-Fluoropyridin-2-YL)methylene)-2-methylpropane-2-sulfinamide
- (R,E)-N-((4-Methylpyridin-2-YL)methylene)-2-methylpropane-2-sulfinamide
Uniqueness
(R,E)-N-((4-Chloropyridin-2-YL)methylene)-2-methylpropane-2-sulfinamide is unique due to the presence of the chlorine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C10H13ClN2OS |
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Molecular Weight |
244.74 g/mol |
IUPAC Name |
(NE)-N-[(4-chloropyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C10H13ClN2OS/c1-10(2,3)15(14)13-7-9-6-8(11)4-5-12-9/h4-7H,1-3H3/b13-7+ |
InChI Key |
CBUYBRLMKVZECS-NTUHNPAUSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)/N=C/C1=NC=CC(=C1)Cl |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=NC=CC(=C1)Cl |
Origin of Product |
United States |
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